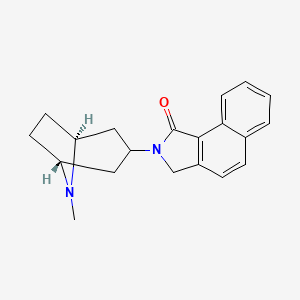

1H-Benz(E)isoindol-1-one, 2,3-dihydro-2-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-

Description

CR-3124, also known as 2-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2,3-dihydro-1H-benzo[e]isoindol-1-one, is a small molecule drug with the molecular formula C20H22N2O . It is a potent 5-HT3 receptor antagonist, which means it blocks the action of serotonin at the 5-HT3 receptor . This compound has been studied for its potential therapeutic applications in various nervous system diseases, digestive system disorders, and other conditions .

Properties

CAS No. |

263896-41-9 |

|---|---|

Molecular Formula |

C20H22N2O |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-benzo[g]isoindol-1-one |

InChI |

InChI=1S/C20H22N2O/c1-21-15-8-9-16(21)11-17(10-15)22-12-14-7-6-13-4-2-3-5-18(13)19(14)20(22)23/h2-7,15-17H,8-12H2,1H3/t15-,16+,17? |

InChI Key |

RCJGTDKFZCRBAH-SJPCQFCGSA-N |

SMILES |

CN1C2CCC1CC(C2)N3CC4=C(C3=O)C5=CC=CC=C5C=C4 |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)N3CC4=C(C3=O)C5=CC=CC=C5C=C4 |

Canonical SMILES |

CN1C2CCC1CC(C2)N3CC4=C(C3=O)C5=CC=CC=C5C=C4 |

Synonyms |

CR3124 endo-2-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-1H-benz(e)isoindol-1-one |

Origin of Product |

United States |

Preparation Methods

The synthesis of CR-3124 involves several steps, starting with the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]octane-3-one. This intermediate is then reacted with 2,3-dihydro-1H-benzo[e]isoindol-1-one under specific conditions to yield the final product . The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide, to facilitate the formation of the desired product .

Chemical Reactions Analysis

CR-3124 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in basic solution, hydrogen peroxide can oxidize CR-3124 to form a chromate ion . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

In chemistry, it is used as a model compound to study the behavior of 5-HT3 receptor antagonists . In biology and medicine, CR-3124 has shown promise in the treatment of conditions such as fibromyalgia, inflammatory bowel diseases, and nausea . Additionally, it has been investigated for its potential use in the treatment of nervous system diseases and digestive system disorders .

Mechanism of Action

The mechanism of action of CR-3124 involves its antagonistic effect on the 5-HT3 receptor . By blocking the action of serotonin at this receptor, CR-3124 can modulate various physiological processes, including neurotransmission and gastrointestinal motility . The molecular targets of CR-3124 include the 5-HT3 receptor, and its effects are mediated through the inhibition of serotonin binding .

Comparison with Similar Compounds

CR-3124 is unique among 5-HT3 receptor antagonists due to its specific chemical structure and high potency . Similar compounds include ondansetron, granisetron, and palonosetron, which also act as 5-HT3 receptor antagonists . CR-3124 has shown distinct pharmacokinetic properties and a different side effect profile compared to these other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.